molecular formula C8H6ClF3 B1354671 2-Chloro-1-methyl-4-(trifluoromethyl)benzene CAS No. 74483-47-9

2-Chloro-1-methyl-4-(trifluoromethyl)benzene

Cat. No. B1354671
CAS RN: 74483-47-9
M. Wt: 194.58 g/mol
InChI Key: DPBMOEZTWZVXLL-UHFFFAOYSA-N
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Description

“2-Chloro-1-methyl-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6ClF3 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a chlorine atom, a methyl group, and a trifluoromethyl group attached to it . The exact positions of these groups on the benzene ring can influence the properties and reactivity of the molecule.

Scientific Research Applications

Rhenium-Catalyzed Trifluoromethylation

The compound has been utilized in the rhenium-catalyzed trifluoromethylation of aromatic and heteroaromatic compounds. This process, which involves the hypervalent iodine reagent, results in products with up to 77% yield and involves radical species, indicating its potential in organic synthesis (Mejía & Togni, 2012).

Protoporphyrinogen IX Oxidase Inhibitors

Studies on structures related to 2-Chloro-1-methyl-4-(trifluoromethyl)benzene have shown their use as protoporphyrinogen IX oxidase inhibitors. These structures are important in understanding molecular interactions and can be linked to generate sheets of molecules via C-H...O interactions (Li et al., 2005).

Site-Selective Metalation

This compound has been employed in site-selective metalation studies. For instance, chloro(trifluoromethyl)benzenes undergo deprotonation at specific positions when treated with alkyllithiums, showing potential in the field of regioselective chemistry (Mongin, Desponds, & Schlosser, 1996).

Synthesis of Novel Fluorine-Containing Polyetherimide

The synthesis of novel fluorine-containing polyetherimide has been reported using derivatives of this compound. This showcases its role in the development of new materials with specific properties (Yu Xin-hai, 2010).

Electrochemical Reduction Studies

Electrochemical reduction studies of related compounds have been conducted to understand their environmental impacts and potential applications in various fields (Peverly et al., 2014).

Friedel-Crafts Alkylation

The compound has been used in the Friedel-Crafts alkylation of benzene, providing insights into reaction mechanisms and stereochemistry, which are crucial in organic synthesis (Segi et al., 1982).

Electrochemical Fluorination

Electrochemical fluorination studies involving trifluoromethyl-substituted benzenes, including this compound, have been conducted. These studies help understand the formation of perfluorocyclohexane derivatives, important in material science and environmental studies (Yonekura et al., 1976).

Sampler Validation Studies

The compound has been included in validation studies for diffusive samplers, indicating its significance in occupational safety and environmental monitoring (Yost & Harper, 2000).

Microwave-Assisted Synthesis

It has been used in microwave-assisted synthesis of 1,2-dialkyl-5-trifluoromethylbenzimidazoles, demonstrating its role in facilitating efficient and rapid chemical syntheses (Vargas-Oviedo et al., 2017).

Safety and Hazards

The safety and hazards associated with “2-Chloro-1-methyl-4-(trifluoromethyl)benzene” would depend on factors such as its reactivity, toxicity, flammability, and more. Proper handling and disposal procedures should be followed to ensure safety .

properties

IUPAC Name

2-chloro-1-methyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3/c1-5-2-3-6(4-7(5)9)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBMOEZTWZVXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507697
Record name 2-Chloro-1-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74483-47-9
Record name 2-Chloro-1-methyl-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74483-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

2-Chloro-4-iodotoluene (22.0 g) was dissolved in N,N-dimethylformamide (110 ml), and copper(I) iodide (49.8 g), ethyl chlorodifluoroacetate (37.8 g) and potassium fluoride (15.2 g) were added. The mixture was stirred at internal temperature of 116° C. for 70 hr. The reaction mixture was filtered through celite. Water (11 ml) and diethyl ether (110 ml) were added to the filtrate under ice-cooling and the mixture was filtered through celite. The filtrate was separated and the aqueous layer was extracted again with diethyl ether (110 ml). The organic layers were combined and washed with saturated brine (110 ml), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give 2-chloro-4-trifluoromethyltoluene (23.0 g) as a brown oil.
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15.2 g
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49.8 g
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